molecular formula C10H8ClNO B1624759 4-Chloro-2-methoxyquinoline CAS No. 4295-05-0

4-Chloro-2-methoxyquinoline

Cat. No.: B1624759
CAS No.: 4295-05-0
M. Wt: 193.63 g/mol
InChI Key: NRHZVBQTBUCSQH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 and is a solid or liquid at room temperature . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research in recent years . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a chlorine atom at the 4th position and a methoxy group at the 2nd position . The InChI code for this compound is 1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a molecular weight of 193.63 and a molecular formula of C10H8ClNO . The compound is poorly soluble in water, but soluble in diluted acid, chloroform, and ether .

Safety and Hazards

The safety information for 4-Chloro-2-methoxyquinoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

4-Chloro-2-methoxyquinoline is a derivative of quinoline, a class of compounds that includes the antimalarial drug chloroquine . The primary targets of quinoline-based compounds are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial drugs .

Mode of Action

Chloroquine, a related quinoline compound, is known to inhibit the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the death of the parasite

Biochemical Pathways

Quinoline-based compounds like chloroquine are known to interfere with the heme detoxification pathway in malaria parasites . This leads to the accumulation of toxic heme, which is lethal to the parasites .

Pharmacokinetics

Quinolones and fluoroquinolones, which are structurally related, are known to have good oral bioavailability and are metabolized in the liver . They are also excreted by the kidneys

Result of Action

Based on the mode of action of related compounds, it can be inferred that this compound may lead to the death of targeted cells or organisms by disrupting essential biochemical processes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, the presence of other compounds, such as syringic acid, can influence the microbial community structure in the environment, potentially affecting the compound’s action .

Properties

IUPAC Name

4-chloro-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHZVBQTBUCSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450046
Record name 4-Chloro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-05-0
Record name 4-Chloro-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2.5 g, 12.6 mmol) 2,4-dichloro-quinoline in anhydrous toluene (20 ml) was added a suspension of solid sodium methoxide (2.5 g, 46.3 mmol) in anhydrous toluene (20 ml). The mixture was stirred under reflux for 16 hours and then allowed to cool to room temperature. The solid that had formed was filtered off and washed with 50 ml toluene. The filtrate was evaporated to dryness under reduced pressure to yield a red solid (2.1 g, 10.8 mmol, 86%). MS (ES) m/z=193.1 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods II

Procedure details

2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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